molecular formula C18H19IN2O3 B10903052 2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide

2-(3,5-dimethylphenoxy)-N'-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B10903052
M. Wt: 438.3 g/mol
InChI Key: KOJZLULNPAYYFQ-UKWGHVSLSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both phenoxy and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and hydrazide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the hydrazide group.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and hydrazide groups allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE
  • 2-(3,5-DIMETHYLPHENOXY)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(3,5-DIMETHYLPHENOXY)-N’~1~-[(Z)-1-(2-HYDROXY-5-IODO-3-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C18H19IN2O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(Z)-(2-hydroxy-5-iodo-3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H19IN2O3/c1-11-4-12(2)6-16(5-11)24-10-17(22)21-20-9-14-8-15(19)7-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9-

InChI Key

KOJZLULNPAYYFQ-UKWGHVSLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)I)C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)I)C)O)C

Origin of Product

United States

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